molecular formula C36H18BClN6 B115412 SubNC CAS No. 142710-56-3

SubNC

Cat. No. B115412
CAS RN: 142710-56-3
M. Wt: 580.8 g/mol
InChI Key: DNIVYCTVGAGXJP-UHFFFAOYSA-N
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Description

SubNc, or Subnaphthalocyanine, is a type of material that has been characterized for its potential application in organic solar cells . It is known to strongly absorb red light, with an extinction coefficient peaking at 1.4 at a wavelength of 686 nm . The films of this compound have been characterized using various techniques such as ellipsometry, absorption, photoluminescence measurements, and atomic force microscopy .


Synthesis Analysis

The synthesis of this compound has been described in the literature. For instance, the cone-shaped unsubstituted this compound was synthesized with a yield of 35% . This synthesis process endowed this compound with distinctive photophysical properties that are superior to those of the related planar phthalo- and naphthalocyanines .


Molecular Structure Analysis

This compound contains a total of 72 bonds, including 54 non-H bonds, 51 multiple bonds, 51 aromatic bonds, 3 five-membered rings, 7 six-membered rings, 5 nine-membered rings, 4 ten-membered rings, 1 eleven-membered ring, 2 twelve-membered rings, and 3 Pyrroles .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the retrieved papers, it’s important to note that the study of chemical reactions often involves determining the effects of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations .


Physical And Chemical Properties Analysis

This compound films strongly absorb red light, with the extinction coefficient peaking at 1.4 at a wavelength of 686 nm . They also exhibit substantial fluorescence . These properties, along with their synthetic availability, high solubility, and low tendency to aggregate, make this compound an interesting material for various applications .

Scientific Research Applications

Photovoltaic Applications

  • Electron Donor in Photovoltaic Cells: Chloroboron (III) subnaphthalocyanine (SubNc) has been used as an electron donor in bulk heterojunction photovoltaic cells. It exhibits high efficiency at room temperature and even higher at 80°C due to temperature-dependent carrier mobilities (Chen et al., 2013).
  • Solution Processing for Organic Photovoltaics: this compound, due to its unique properties like high solubility and strong light absorption, is used in efficient planar heterojunction organic photovoltaic cells (OPVs). This demonstrates the potential of this compound in low-cost thin-film photovoltaic cells (Ma et al., 2009).
  • Reduced Recombination in Solar Cells: Utilizing this compound as a donor material in organic planar heterojunction solar cells shows a significant increase in power conversion efficiency due to its complementary absorption and reduced recombination at the heterointerface (Verreet et al., 2014).

Optical and Electronic Properties

  • Molecular Orbital Calculations: Research involving this compound includes studies on molecular orbital calculations, spectroscopy, and fluorescence emission. These properties are essential for understanding its behavior in various applications (Kobayashi et al., 1999).
  • Energy Level Alignment: Investigating the band alignment among various materials, including this compound, aids in understanding the efficiency of electron extraction in devices, highlighting its role in advanced material science (Endres et al., 2016).

Thin Film Characterization

  • Thin Film Analysis for Solar Cells: Characterization of Chloroboron (III) this compound films, including their strong red light absorption and high open-circuit voltage, underscores its potential for use in organic solar cells, especially in tandem cells (Verreet et al., 2009).

Broad Applications and Insights

  • Energy-Cascade in OPVs: The incorporation of this compound in energy-cascade organic photovoltaic devices showcases its ability to enhance power conversion efficiency and highlights its potential in OPV material design (Menke & Holmes, 2015).
  • Direct Free Carrier Generation: this compound's capability to generate free carriers effectively, even without a P/N junction, makes it a promising material for high-performance organic photovoltaic devices (Chandran et al., 2017).

Mechanism of Action

Target of Action

SubNaphthalocyanine (SubNC) is primarily used in the field of organic solar cells . Its primary targets are the electron donors in these cells . The role of this compound is to absorb light in the red part of the spectrum and generate excitons .

Mode of Action

This compound interacts with its targets through a process known as exciton dissociation . This process involves the transfer of energy from the excitons generated in this compound to the electron donors . The energy transfer enables an efficient two-step exciton dissociation process . Excitons generated in the remote wide-bandgap acceptor are transferred by long-range Förster energy transfer to the smaller-bandgap acceptor, and subsequently dissociate at the donor interface .

Biochemical Pathways

The energy-relay cascade enabled by this compound allows for efficient exciton harvesting, which is key to the power conversion efficiency of these cells .

Pharmacokinetics

This compound exhibits substantial fluorescence and has significant triplet and singlet oxygen quantum yields . These properties, along with its synthetic availability, high solubility, and low tendency to aggregate, make this compound an effective component in organic solar cells .

Result of Action

The action of this compound results in the generation of a photocurrent in organic solar cells . This photocurrent originates from all three complementary absorbing materials, resulting in a quantum efficiency above 75% between 400 and 720 nm . With an open-circuit voltage close to 1 V, this leads to a remarkable power conversion efficiency .

Action Environment

The action, efficacy, and stability of this compound are influenced by the environment within the organic solar cell. Factors such as the presence of other absorbers, the architecture of the cell, and the specific fabrication methods can all impact the performance of this compound . For instance, the use of multiple complementary absorbers in tandem cells or in cascaded exciton-dissociating heterojunctions can enhance the absorption spectrum and maintain efficient exciton harvesting .

properties

IUPAC Name

16-chloro-2,15,17,30,42,43-hexaza-16-boraundecacyclo[29.10.1.114,18.03,15.04,13.06,11.017,29.019,28.021,26.032,41.034,39]tritetraconta-1,3,5,7,9,11,13,18(43),19,21,23,25,27,29,31(42),32,34,36,38,40-icosaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H18BClN6/c38-37-43-33-27-15-21-9-3-5-11-23(21)17-29(27)35(43)42-36-30-18-24-12-6-4-10-22(24)16-28(30)34(44(36)37)41-32-26-14-20-8-2-1-7-19(20)13-25(26)31(39-32)40-33/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIVYCTVGAGXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(N2C3=C4C=C5C=CC=CC5=CC4=C2N=C6N1C(=NC7=NC(=N3)C8=CC9=CC=CC=C9C=C87)C1=CC2=CC=CC=C2C=C16)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H18BClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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